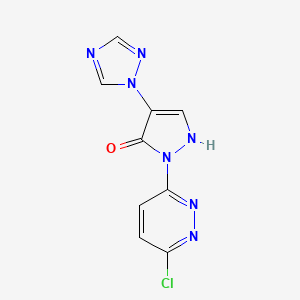

1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Description

Properties

IUPAC Name |

2-(6-chloropyridazin-3-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN7O/c10-7-1-2-8(15-14-7)17-9(18)6(3-12-17)16-5-11-4-13-16/h1-5,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKHZTXVXINBEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves multi-step organic reactions. The process may start with the chlorination of pyridazine to form 6-chloropyridazine. This intermediate can then undergo a series of reactions, including nucleophilic substitution and cyclization, to introduce the triazole and pyrazole rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and high efficiency. Safety measures would also be crucial due to the potential hazards associated with the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules. Its heterocyclic rings could enable it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation as a therapeutic agent.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or other products requiring complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Chloropyridazine vs.

Hydroxyl Group Impact : The -OH group in the target compound distinguishes it from ester derivatives (e.g., ethyl carboxylate in ), offering improved solubility and hydrogen-bonding capacity, which could enhance bioavailability.

Biological Activity

1-(6-Chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesizing findings from various studies and presenting them in an organized manner.

Molecular Information:

- Molecular Formula: C9H6ClN7O

- CAS Number: 1007038-60-9

- Molar Mass: 263.64 g/mol

Pharmacological Activities

The compound exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Below is a summary of key findings from various studies:

Anti-inflammatory Activity

Research has demonstrated that derivatives of the pyrazole nucleus, including the compound , show promising anti-inflammatory effects. For instance:

- A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate activity observed |

| Staphylococcus aureus | Significant activity noted |

| Pseudomonas aeruginosa | Variable activity depending on derivative used |

| Klebsiella pneumoniae | Effective against certain derivatives |

In one study, a related pyrazole derivative was tested against multiple bacterial strains and exhibited notable antibacterial effects, particularly with an aliphatic amide pharmacophore enhancing activity .

Anticancer Activity

The potential anticancer properties of the compound have also been explored:

- A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds showed IC50 values in the micromolar range, indicating significant potential for further development as anticancer agents .

Case Studies and Experimental Findings

Several case studies have highlighted the efficacy of pyrazole derivatives in various biological assays:

- In Vivo Studies : Animal models treated with pyrazole derivatives demonstrated reduced inflammation markers and improved recovery rates in models of arthritis .

- In Vitro Studies : Cell line assays indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways .

- Synergistic Effects : Combination therapies involving this compound with other known drugs have shown enhanced efficacy against resistant bacterial strains and tumor cells .

Q & A

Q. What are the common synthetic routes for 1-(6-chloropyridazin-3-yl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol?

The synthesis typically involves multi-step heterocyclic coupling. For example, pyridazine and pyrazole precursors are functionalized via nucleophilic substitution or cyclocondensation. In related compounds, ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate was synthesized using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) or condensation with triazole derivatives under reflux in ethanol or DMF . Optimization of pH (neutral to mildly acidic) and temperature (60–80°C) is critical for yield improvement (e.g., 84.5% yield in analogous pyrazolones) .

Q. How is the structural characterization of this compound performed?

X-ray crystallography is the gold standard for resolving molecular geometry. For example, dihedral angles between pyridazine and pyrazole rings (e.g., 8.35–18.23° in similar structures) indicate conjugation extent . Spectroscopic methods include:

- IR : C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- NMR : Distinct signals for pyridazine-Cl (δ 7.8–8.2 ppm) and triazole protons (δ 8.5–9.0 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 318 for C₁₀H₇ClN₆O) confirm molecular weight .

Q. What are the solubility and purification challenges for this compound?

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in DMSO or DMF. Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Slow evaporation yields single crystals (e.g., block-like crystals grown over weeks) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of triazole substituents .

- Catalysts : Pd(PPh₃)₄ in cross-coupling reactions improves regioselectivity (e.g., 75–85% yield in pyrazole derivatives) .

- Temperature control : Lower temperatures (40–60°C) reduce side reactions in acid-sensitive intermediates .

- Additives : K₃PO₄ or Cs₂CO₃ as bases facilitate deprotonation in coupling steps .

Q. How can substituent modifications enhance biological activity?

Substituent positioning on the triazole and pyridazine rings significantly impacts bioactivity. For example:

- Electron-withdrawing groups (e.g., Cl at pyridazine-6) improve metabolic stability .

- Bulky aryl groups on the triazole increase binding affinity in enzyme inhibition assays .

- Methyl or trifluoromethyl groups at pyrazole-3 enhance lipophilicity, improving membrane permeability .

Q. What computational methods predict structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) evaluates binding modes with target proteins. For pyrazole-triazole hybrids:

- Docking scores : Triazole N-atoms form hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Hammett constants (σ) and logP values correlate with antimicrobial IC₅₀ values (R² > 0.85) .

Q. How can instability issues during synthesis be mitigated?

- Moisture sensitivity : Use anhydrous solvents and inert (N₂/Ar) atmospheres for hygroscopic intermediates .

- Thermal degradation : Avoid prolonged heating >80°C; microwave-assisted synthesis reduces reaction time .

- pH control : Buffered conditions (pH 6–7) prevent decomposition of acid-labile pyrazol-5-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.